4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is a compound belonging to the class of triazine derivatives, which are characterized by a triazine ring structure. This compound has garnered attention for its potential applications in medicinal chemistry, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), both of which are critical in cellular signaling pathways related to cancer and other diseases.
The compound can be synthesized through various methods, often involving the modification of chlorinated triazine derivatives with amines. It has been studied for its biological activities, including anticancer properties and enzyme inhibition.
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline is classified as a heterocyclic aromatic compound due to its inclusion of nitrogen atoms in the ring structure. It falls under the broader category of pharmaceutical compounds with potential therapeutic uses.
The synthesis of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline typically involves the reaction of 4,6-dichloro-1,3,5-triazine with morpholine and aniline derivatives. The process can be carried out using traditional heating methods or more advanced techniques such as microwave irradiation to enhance yield and purity.
The molecular structure of 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline features:
The molecular formula is CHNO, with a molar mass of approximately 272.30 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through IR and NMR techniques to elucidate its functional groups and connectivity.
The compound can undergo various chemical reactions typical for triazine derivatives:
These reactions often require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yields and minimize by-products.
The mechanism by which 4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline exerts its biological effects primarily involves inhibition of PI3K pathways:
In vitro studies have shown that this compound exhibits potent inhibitory activity against various PI3K isoforms with IC values in the nanomolar range .
Relevant data from studies indicate that these properties are crucial for optimizing formulation strategies for therapeutic applications.
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline has significant potential in:
4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline serves as a critical synthetic intermediate for potent dual inhibitors targeting phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. The morpholine nitrogen atoms form essential hydrogen bonds with Val851 in PI3Kα (Val882 in PI3Kγ, Val2240 in mTOR), enabling ATP-competitive inhibition. This binding disrupts the PI3K/Akt/mTOR signaling cascade—a pathway frequently hyperactivated in cancers due to PIK3CA mutations or PTEN loss. Derivatives like PQR309 (bimiralisib), synthesized from this scaffold, exhibit balanced inhibition across PI3K isoforms (α, β, γ, δ) and mTOR, with dissociation constants (Kd) of 1.5 nM (PI3Kα), 25 nM (PI3Kδ), and 12 nM (mTOR) [1] [9]. Unlike pyrimidine-based inhibitors (e.g., BKM120), triazine derivatives avoid off-target microtubule binding, enhancing their therapeutic specificity [1].
Table 1: Kinase Binding Affinities of Triazine-Based Inhibitors
Compound | PI3Kα Kd (nM) | PI3Kβ Kd (nM) | PI3Kγ Kd (nM) | PI3Kδ Kd (nM) | mTOR Kd (nM) |
---|---|---|---|---|---|
PQR309 | 1.5 | 11 | 25 | 25 | 12 |
Gedatolisib | 1.0 | 3.5 | 24 | 76 | 0.94 |
BKM120 | 3.5 | 36 | 130 | 260 | 19 |
The 4,6-dimorpholino-1,3,5-triazine core confers optimal physicochemical properties for CNS penetration. Its moderate lipophilicity (cLogP ~2.8), low molecular weight (<500 Da), and reduced hydrogen-bond donor count enable passive diffusion across the blood-brain barrier (BBB). In preclinical models, PQR309 achieved brain-to-plasma ratios >0.5, demonstrating significant accumulation in cerebral tissue. This penetration is critical for targeting brain metastases and primary CNS tumors, where PI3K/mTOR pathway dysregulation drives tumor progression. The symmetrical morpholine groups maintain polarity while preventing P-glycoprotein recognition, reducing efflux-mediated resistance [1] [9].
Triazine derivatives exhibit distinct inhibitory profiles against oncogenic PIK3CA mutants. In kinase assays, PQR309 suppressed PI3Kα mutants E542K, E545K, and H1047R with IC50 values of 63 nM, 136 nM, and 36 nM, respectively—surpassing BKM120’s efficacy (111–216 nM). The aniline group at C2 optimizes binding to the affinity pocket near Asp841 and Asp836 in mutant PI3Kα, counteracting constitutive activation. This contrasts with pyrimidine-based inhibitors, which show reduced potency against E545K mutants due to steric hindrance [1] [4].
Table 2: Inhibition of PI3Kα Mutants by Triazine Derivatives
Compound | PI3Kα WT IC50 (nM) | E542K Mutant IC50 (nM) | E545K Mutant IC50 (nM) | H1047R Mutant IC50 (nM) |
---|---|---|---|---|
PQR309 | 33 | 63 | 136 | 36 |
BKM120 | 45 | 111 | 216 | 87 |
Combining triazine-based PI3K/mTOR inhibitors with BCL2 antagonists (e.g., venetoclax or lisaftoclax) overcomes intrinsic apoptosis resistance in leukemia and lymphoma. PI3K hyperactivation upregulates anti-apoptotic BCL2 proteins, limiting monotherapy efficacy. In venetoclax-resistant AML models, derivatives like PQR309 sensitize cells by suppressing MCL1 synthesis via mTORC1 inhibition. Clinical data show that lisaftoclax (a novel BCL2 inhibitor) combined with PI3K/mTOR-targeted agents achieved 31.8% overall response rates (ORR) in venetoclax-refractory AML patients, with responses observed even in TP53-mutated subtypes [5] [8].
Dual PI3K/mTOR inhibition prevents feedback loops that undermine selective PI3K blockers. mTORC1 inhibition reverses S6K-mediated IRS-1 degradation, averting Akt reactivation. In colon cancer (SW620) and breast cancer (MCF-7) models, dimorpholino-triazine derivatives with chalcone moieties (e.g., compound 6o) overcame resistance by concurrently inhibiting PI3Kα (IC50 = 8.71 µM) and mTORC1/2. This dual suppression reduced p-Akt (Ser473) and p-S6K levels by >80% at 250 nM, triggering PARP cleavage and ROS-mediated apoptosis [3] [4].
Table 3: Antiproliferative Activity of Triazine Derivatives in Resistant Cancer Models
Cell Line | Mutation/Resistance Profile | Compound | IC50 (µM) |
---|---|---|---|
SW620 | KRAS/PIK3CA mutant | 6a | 9.42 |
MCF-7 | ER+, PI3Kα mutant | 6o | 21.77 |
HeLa | Cervical cancer | 6o | 15.67 |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0